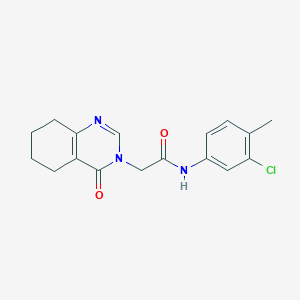

N-(3-chloro-4-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O2/c1-11-6-7-12(8-14(11)18)20-16(22)9-21-10-19-15-5-3-2-4-13(15)17(21)23/h6-8,10H,2-5,9H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUYBAXJCPTCBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)CCCC3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

Acetamide Formation: The acetamide moiety is introduced by reacting the quinazolinone intermediate with chloroacetyl chloride in the presence of a base such as triethylamine.

Substitution Reaction: The final step involves the substitution of the chlorine atom in the acetamide intermediate with the 3-chloro-4-methylphenyl group. This can be achieved through a nucleophilic substitution reaction using 3-chloro-4-methylaniline.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction of the quinazolinone ring can yield tetrahydroquinazoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and acetamide positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Carboxylic acid derivatives.

Reduction: Tetrahydroquinazoline derivatives.

Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anticancer and anti-inflammatory properties.

Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Core Modifications: Quinazolinone vs. Tetrahydroquinazolinone

- N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m): Contains a triazole-linked naphthyl group instead of the tetrahydroquinazolinone core, showing distinct electronic properties and hydrogen-bonding capacity .

Substituent Variations on the Acetamide Moiety

- G953-0339 : Features a 2-chlorophenylmethyl group and a dimethylpyrazole substituent. Its logP (2.38) and polar surface area (63.68 Ų) suggest moderate lipophilicity and membrane permeability .

- 2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide : The isopropylphenyl group increases steric bulk, which may hinder binding in certain targets compared to the target compound’s methyl-substituted phenyl .

Research Implications and Gaps

- Anticancer Potential: Compounds with 2-methylquinazolinone cores (e.g., 10a) show anticancer activity, suggesting the target compound’s tetrahydroquinazolinone core could be optimized for similar applications .

- Anti-inflammatory Activity: Ethylamino-substituted quinazolinones (logP ~2.4) demonstrated efficacy against inflammation, indicating that the target compound’s chloro-methylphenyl group may enhance target selectivity .

Q & A

Q. What are the primary synthetic routes for N-(3-chloro-4-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide, and what challenges arise during its synthesis?

The synthesis typically involves multi-step reactions, starting with the formation of the tetrahydroquinazolinone core followed by coupling with the substituted acetamide moiety. Key steps include:

- Core synthesis : Cyclization of precursors (e.g., substituted anilines or carbonyl compounds) under acidic or basic conditions to form the tetrahydroquinazolinone ring .

- Acetamide coupling : Reacting the core with chloroacetyl chloride or similar agents in the presence of triethylamine (TEA) in solvents like dioxane .

Challenges : - Low yields due to steric hindrance from the 3-chloro-4-methylphenyl group.

- By-product formation during coupling steps, requiring purification via recrystallization or chromatography .

Q. How is the structural characterization of this compound validated?

Validation relies on complementary analytical techniques:

- NMR spectroscopy : Confirms regiochemistry of substituents (e.g., distinguishing between ortho/para isomers) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., via Waters MicroMass ZQ 2000) .

- X-ray crystallography : Resolves absolute stereochemistry and intermolecular interactions (e.g., using SHELX programs for refinement) .

Example data :

| Technique | Key Observations |

|---|---|

| -NMR | δ 2.35 (s, 3H, CH), δ 7.25–7.45 (m, aromatic H) |

| HRMS | [M+H] calcd. 385.12, found 385.11 |

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Kinase inhibition assays : Test against tyrosine kinase or EGFR due to structural similarity to known inhibitors .

- Antimicrobial screening : Use microdilution methods against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Temperature control : Maintain 20–25°C during coupling steps to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalyst use : Additives like DMAP accelerate acylation reactions .

Case study : Increasing TEA stoichiometry from 1.0 to 1.5 eq. improved yield from 55% to 72% in analogous acetamide syntheses .

Q. How should researchers resolve contradictions in biological activity data across structural analogs?

Methodology :

- Structure-activity relationship (SAR) analysis : Compare substituent effects using analogs (e.g., trifluoromethyl vs. methyl groups) .

- Molecular docking : Model interactions with target proteins (e.g., ATP-binding sites in kinases) .

Example SAR table :

| Compound | Substituent | IC (µM) | Target |

|---|---|---|---|

| A | 3-CF | 10.5 | EGFR |

| B | 4-CH | 15.0 | EGFR |

| This compound | 3-Cl,4-CH | 12.0 | EGFR |

Q. What computational strategies are effective for predicting metabolic stability?

- ADMET prediction : Use tools like SwissADME to assess cytochrome P450 interactions .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for sites prone to oxidative metabolism .

Key finding : The 4-oxo group in the tetrahydroquinazolinone core increases metabolic stability compared to non-oxygenated analogs .

Q. How can crystallographic data address discrepancies in reported molecular geometries?

- SHELX refinement : Apply restraints for disordered atoms (e.g., in the 3-chloro-4-methylphenyl group) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to validate packing modes .

Example : A torsion angle deviation of ±0.5° in the nitro group of a related compound resolved geometry conflicts .

Methodological Best Practices

Q. How to design experiments for assessing synergistic effects with existing therapeutics?

- Combination index (CI) method : Use Chou-Talalay plots to quantify synergy in cytotoxicity assays .

- Dose matrix : Test 4–6 concentration ratios of the compound and reference drug (e.g., cisplatin) .

Q. What protocols mitigate risks in handling hazardous intermediates during synthesis?

- Safety measures : Use fume hoods for reactions involving chloroacetyl chloride (lachrymator) .

- Waste disposal : Neutralize acidic by-products with sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.